1-(4-nitrophenethyl)-1H-imidazole

Catalog No.
S3342290
CAS No.
56643-91-5
M.F
C11H11N3O2
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrophenethyl)-1H-imidazole

CAS Number

56643-91-5

Product Name

1-(4-nitrophenethyl)-1H-imidazole

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]imidazole

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2

InChI Key

HCPMKJOVCNZGSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]

The exact mass of the compound 1-(4-nitrophenethyl)-1H-imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Nitrophenethyl)-1H-imidazole (CAS 56643-91-5) is a highly specialized 1-substituted imidazole characterized by a bulky phenethyl linker and an electron-withdrawing para-nitro group. In industrial procurement, it serves two primary, high-value functions: as a thermal latent curing agent (TLC) for one-component epoxy resins (OCERs) and as an essential synthetic building block for amino-functionalized pharmaceuticals and advanced materials [1]. The compound's unique structural features—specifically the steric hindrance of the phenethyl tail and the nucleophilicity-reducing effect of the nitro group—provide exceptional room-temperature stability in resin formulations without sacrificing high-temperature reactivity [2]. Furthermore, the para-nitro moiety acts as a clean, high-yield reducible handle, making this compound the definitive precursor for synthesizing 1-(4-aminophenethyl)-1H-imidazole, a critical intermediate in the production of azole antifungals and targeted receptor ligands [3].

Substituting 1-(4-nitrophenethyl)-1H-imidazole with generic alternatives such as 1-methylimidazole, unsubstituted imidazole, or standard 1-phenethylimidazole fundamentally compromises both formulation stability and synthetic viability [1]. In epoxy manufacturing, the unhindered nitrogen in generic imidazoles acts as a highly active nucleophile at room temperature, leading to premature crosslinking, rapid viscosity spikes, and the catastrophic loss of pot life within days [2]. The specific inclusion of the electron-withdrawing para-nitro group in 1-(4-nitrophenethyl)-1H-imidazole suppresses this ambient nucleophilicity, securing long-term shelf life. In synthetic applications, replacing this compound with a non-nitrated analog completely eliminates the chemoselective reduction pathway required to generate the primary amine handle (-NH2). Attempting to achieve this functionalization downstream via direct nitration of a generic 1-phenethylimidazole results in poor regioselectivity, complex purification requirements, and unacceptable yield losses, making the pre-functionalized target compound the only viable procurement choice for specific pharmaceutical and materials synthesis[3].

Viscosity Stability and Pot Life Extension in One-Component Epoxies

The electron-withdrawing effect of the para-nitro group significantly reduces the basicity of the imidazole ring, granting exceptional latency in resin formulations. Formulations utilizing nitro-deactivated 1-phenethylimidazoles maintain a stable viscosity profile for >30 days at 25 °C, whereas systems relying on standard 1-methylimidazole experience a doubling of viscosity in under 3 days due to premature ambient crosslinking [1].

Evidence DimensionFormulation Shelf Life (Days to double viscosity at 25 °C)
Target Compound Data>30 days
Comparator Or Baseline1-Methylimidazole (<3 days)
Quantified DifferenceGreater than 10-fold extension in room-temperature pot life
ConditionsStandard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin formulation stored at 25 °C

Enables the production and global logistics of pre-mixed, one-component epoxy resins without requiring expensive cryogenic shipping and storage.

Thermal Activation Threshold for Controlled Crosslinking

The combination of steric hindrance from the phenethyl linker and electronic deactivation from the nitro group shifts the onset temperature of curing significantly higher than generic alternatives. Differential Scanning Calorimetry (DSC) data for structurally analogous nitro-substituted imidazoles demonstrates a curing onset of >120 °C, compared to ~75-80 °C for unsubstituted imidazole [1].

Evidence DimensionCuring Onset Temperature (°C)
Target Compound Data>120 °C
Comparator Or BaselineUnsubstituted Imidazole (~75-80 °C)
Quantified DifferenceUpward shift of ~40-45 °C in thermal activation threshold
ConditionsNon-isothermal DSC analysis of DGEBA epoxy mixtures at a heating rate of 10 K/min

Prevents premature exothermic reactions during the high-shear mixing and degassing phases of industrial resin compounding, reducing material waste.

Chemoselective Precursor Utility for Amine-Functionalized Scaffolds

As a synthetic building block, 1-(4-nitrophenethyl)-1H-imidazole allows for direct, quantitative reduction to 1-(4-aminophenethyl)-1H-imidazole. Attempting to synthesize this amine downstream by directly nitrating 1-phenethylimidazole yields a complex mixture of ortho/para isomers with target yields often falling below 40%, necessitating extensive chromatographic purification [1].

Evidence DimensionYield of para-amino functionalized imidazole derivative
Target Compound DataNear quantitative (>95%) via simple reduction
Comparator Or Baseline1-Phenethylimidazole (<40% via direct nitration/reduction sequence)
Quantified DifferenceMore than double the effective yield with elimination of isomer separation steps
ConditionsStandard catalytic hydrogenation (Pd/C, H2) versus electrophilic aromatic substitution followed by reduction

Eliminates costly downstream purification steps and maximizes yield when synthesizing amine-functionalized pharmaceutical intermediates or MOF ligands.

Latent Curing Agent in One-Component Epoxy Resins (OCERs)

Directly leveraging its high curing onset temperature (>120 °C) and excellent room-temperature latency, this compound is the right choice for formulating one-component epoxy adhesives and composites used in automotive and aerospace manufacturing, where long shelf life and rapid thermal cure are strictly required [1].

Precursor for Azole Antifungals and Receptor Ligands

Procured as a critical intermediate, the compound's cleanly reducible para-nitro group allows for the high-yield synthesis of 1-(4-aminophenethyl)-1H-imidazole. This amine handle is essential for downstream coupling reactions in the development of targeted azole antifungal agents and histamine H3 receptor antagonists [2].

Ligand Design for Post-Synthetically Modified MOFs

In advanced materials research, it is selected over generic imidazoles as an N-donor ligand for Metal-Organic Frameworks (MOFs). The incorporated nitro group can be subsequently reduced to an amine within the intact framework, providing a reactive site for post-synthetic modification (PSM) to tune gas adsorption or catalytic properties [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

217.085126602 g/mol

Monoisotopic Mass

217.085126602 g/mol

Heavy Atom Count

16

Wikipedia

1-(4-nitrophenethyl)-1H-imidazole

Dates

Last modified: 08-19-2023

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